3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Scientific Research Applications
Molecular Transformations and Synthesis
- The compound has been involved in chemical reactions leading to the formation of angular isoindole-6,12-dione derivatives, showcasing its potential as a precursor in the synthesis of complex molecular structures. The reaction kinetics and properties of these derivatives were further examined using X-ray structural analysis and dynamic NMR, providing insights into the intricate molecular behaviors of these compounds (Vasilin et al., 2015).
Multicomponent Synthesis
- The compound has been used in multicomponent condensation reactions, leading to the development of functionalized thieno[2,3-b]pyridines. This demonstrates its versatility in chemical synthesis, providing a platform for creating a wide array of molecular structures with potential applications in various fields (Dyachenko et al., 2019).
Unusual and Stereoselective Reactions
- This compound was a key player in the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines through an unusual and stereoselective one-pot approach. This highlights its role in facilitating unique chemical pathways, potentially leading to innovative substances with novel properties (Stroganova et al., 2019).
Exploration of Bioactive Compounds
- The compound has been part of investigations into antiproliferative compounds, particularly in its interactions with the phospholipase C enzyme. This suggests its potential use in medical research, especially in studying the mechanisms of cellular proliferation and exploring new therapeutic approaches (van Rensburg et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
The compound interacts with FGFRs and exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22(25-16-17-7-9-18(10-8-17)26-12-1-2-13-26)21-20(27-14-3-4-15-27)19-6-5-11-24-23(19)29-21/h3-11,14-15H,1-2,12-13,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYFXSTCGPTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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